molecular formula C12H17NO2 B173425 1-(3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine CAS No. 148870-56-8

1-(3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine

Cat. No.: B173425
CAS No.: 148870-56-8
M. Wt: 207.27 g/mol
InChI Key: SAVVFXUMMFHSJC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of two methoxy groups and a bicyclo[4.2.0]octa-1(6),2,4-triene core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine typically involves multiple steps. One common method starts with the preparation of 4,5-dimethoxy-1-cyanobenzocyclobutane, which is then subjected to a series of reactions to introduce the bicyclic structure and the methanamine group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving reaction mechanisms and kinetics.

    Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine is unique due to its bicyclic structure and the presence of methoxy groups. Similar compounds include:

Properties

IUPAC Name

1-(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-13-7-9-4-8-5-11(14-2)12(15-3)6-10(8)9/h5-6,9,13H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVVFXUMMFHSJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC2=CC(=C(C=C12)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501162527
Record name 3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148870-56-8, 148870-55-7
Record name 3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148870-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine, 3,4-dimethoxy-N-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl]carbamic acid , ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The present invention relates to a method of resolving an important intermediate of Ivabradine i.e., 4,5-dimethoxy-1-(methyl-amino-methyl)-benzocyclobutane (II) (an amine intermediate, a racemate), comprising the step of reacting a resolving agent with said intermediate to obtain the corresponding salt in an alcoholic solvent or an alcoholic aqueous solution, and crystallizing the corresponding salt to obtain the end product (1S)-4,5-dimethyloxy-1-(methylaminomethyl)-benzocyclobutane of formula (I), wherein said resolving agent is dibenzoyl-L-tartaric acid (LDBTA), dibenzoyl-D-tartaric acid (DDBTA), di-p-toluoyl-L-tartaric acid (LDTTA) or di-p-toluoyl-D-tartaric acid (DDTTA), and preferably di-p-toluoyl-L-tartaric acid, or di-p-toluoyl-D-tartaric acid.
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